[3-(Hydroxymethyl)-2-nitrophenyl]methanol
CAS No.: 16578-60-2
Cat. No.: VC21065645
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol - 16578-60-2](/images/no_structure.jpg)
Specification
CAS No. | 16578-60-2 |
---|---|
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | [3-(hydroxymethyl)-2-nitrophenyl]methanol |
Standard InChI | InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 |
Standard InChI Key | KZYWBYBQPIOWIY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO |
Canonical SMILES | C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO |
Introduction
Chemical Identity and Nomenclature
[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound characterized by a benzene ring backbone substituted with two hydroxymethyl groups and a nitro group. The compound has multiple synonyms in scientific literature, allowing for consistent identification across databases and research publications.
Identification Parameters
Parameter | Information |
---|---|
CAS Number | 16578-60-2 |
Molecular Formula | C₈H₉NO₄ |
Molecular Weight | 183.16 g/mol |
IUPAC Name | [3-(hydroxymethyl)-2-nitrophenyl]methanol |
Standard InChI | InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 |
Standard InChIKey | KZYWBYBQPIOWIY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)CO)N+[O-])CO |
Common Synonyms
The compound is known by several synonyms in scientific and commercial contexts:
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2-Nitro-1,3-benzenedimethanol
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(2-Nitro-1,3-phenylene)dimethanol
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1,3-di(hydroxymethyl)-2-nitrobenzene
Physical and Chemical Properties
[3-(Hydroxymethyl)-2-nitrophenyl]methanol possesses specific physical and chemical characteristics that determine its behavior in various applications and reactions. Understanding these properties is essential for its effective utilization in research and industrial processes.
Structural Characteristics
The compound features a benzene ring with a nitro group at position 2 and hydroxymethyl groups at positions 1 and 3. This arrangement creates a unique electronic environment that influences its reactivity and interactions with other molecules. The presence of the nitro group, a strong electron-withdrawing substituent, significantly affects the electron density distribution across the molecule .
Synthesis and Production Methods
Several synthetic routes can be employed to produce [3-(Hydroxymethyl)-2-nitrophenyl]methanol, with the reduction of corresponding carboxylic acid derivatives being among the most common approaches.
Reduction of Carboxylic Acid Precursors
Similar nitroaromatic compounds with hydroxymethyl groups are typically synthesized through the reduction of corresponding carboxylic acids or esters. Based on analogous synthetic procedures found in the literature:
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Borane-THF or borane-dimethylsulfide complexes are commonly used as reducing agents
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The reaction is typically conducted in anhydrous THF under inert atmosphere conditions
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Post-reaction processing often involves quenching with methanol followed by acid treatment
Alternative Synthetic Approaches
The search results suggest that other benzenedimethanol derivatives are synthesized through various methods that might be applicable to [3-(Hydroxymethyl)-2-nitrophenyl]methanol:
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Selective reduction of corresponding dialdehydes
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Hydroxymethylation reactions of appropriately substituted nitrobenzene derivatives
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Protection-deprotection strategies for selective functionalization
Applications and Research Significance
[3-(Hydroxymethyl)-2-nitrophenyl]methanol serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical research and development.
Pharmaceutical Applications
The most significant application documented in the search results is its role as an intermediate in the synthesis of anti-HIV agents:
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It serves as a precursor in the production of 2,6-Dihydroxymethyl Rilpivirine
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Rilpivirine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs)
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These compounds have demonstrated advantages over existing HIV treatments, including better tolerability with reduced CNS disturbances compared to Efavirenz
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They have also shown non-teratogenic potential, making them potentially safer during pregnancy
Research Tool in Organic Chemistry
The compound's bifunctional nature—featuring two hydroxymethyl groups and a nitro substituent—makes it valuable in various research contexts:
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As a building block for more complex molecules
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In studies examining selective functionalization of polyhydroxylated compounds
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As a model compound for investigating nitroaromatic reactivity
Hazard Statement | Description | GHS Category |
---|---|---|
H315 | Causes skin irritation | Skin Irritation Category 2 |
H318 | Causes serious eye damage | Eye Damage Category 1 |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure Category 3 |
H413 | May cause long lasting harmful effects to aquatic life | Aquatic Chronic Category 4 |
These classifications are based on information reported to the ECHA C&L Inventory .
Precautionary Measures
Due to the identified hazards, several precautionary recommendations should be followed when handling this compound:
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Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection
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Ensure adequate ventilation in work areas
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Avoid contact with skin, eyes, and respiratory system
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Implement proper waste disposal procedures to prevent environmental contamination
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Store in cool, dry conditions away from incompatible materials
Manufacturer/Supplier | Product Number | Description | Packaging | Price (USD) | Date of Information |
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TRC | N519670 | 2-Nitro-1,3-benzenedimethanol | 50mg | $75 | December 2021 |
Matrix Scientific | 133021 | [3-(Hydroxymethyl)-2-nitrophenyl]methanol 97% | 1g | $450 | December 2021 |
Matrix Scientific | 133021 | [3-(Hydroxymethyl)-2-nitrophenyl]methanol 97% | 5g | $1350 | December 2021 |
This pricing information indicates that the compound is relatively expensive, which is typical for specialized synthetic intermediates with pharmaceutical applications .
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